molecular formula C13H15N3O2 B11805652 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

Cat. No.: B11805652
M. Wt: 245.28 g/mol
InChI Key: KANRFKRBBXASSI-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide (CAS 1334495-31-6) is a small molecule organic compound with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol. This chemical features a 2-aminophenyl-substituted oxazole core, a structural motif of significant interest in medicinal chemistry research . Compounds based on the 2-aminobenzamide scaffold, to which this molecule is related, have demonstrated considerable research value as potential anticancer agents . Specifically, such molecules have been designed, synthesized, and evaluated as histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a key role in epigenetic regulation, and their inhibition has emerged as a promising strategy for cancer therapy . In research settings, similar N-(2-aminophenyl)carboxamide derivatives have shown moderate to good cytotoxic effects against various cancer cell lines, including HCT116 and HT-29 colorectal carcinoma cells, and have displayed Pan-HDAC inhibitory activity . The presence of the 2-aminophenyl group is a critical pharmacophore for binding to the catalytic site of HDAC enzymes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety protocols.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(2-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-6-4-5-7-10(9)14/h4-7H,14H2,1-3H3

InChI Key

KANRFKRBBXASSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Solvent Systems : Xylene/DMF (4:1 v/v) achieves optimal solubility and reaction kinetics.

  • Temperature : Cyclization proceeds efficiently at 125°C, with water removal via azeotropic distillation.

  • Catalysts : p-Toluenesulfonic acid (0.5–1.25 wt%) accelerates cyclization without side reactions.

ParameterOptimal ValueYield Improvement
Cyclization Temp.125°C92.1%
Catalyst Loading1.0 wt%99.1% Purity

Palladium-Catalyzed Hydrogenation for Nitro Reduction

The final step in the synthesis involves reducing nitro groups to amines. Pd/C (5 wt%) under hydrogen pressure (0.9 MPa) in tetrahydrofuran (THF) achieves near-quantitative conversion. This method avoids over-reduction and maintains the integrity of the oxazole ring.

Key Optimization Strategies

  • Hydrogen Pressure : 0.9 MPa balances reaction rate and safety.

  • Temperature : 65°C ensures complete reduction within 6 hours.

  • Post-Treatment : Activated carbon decolorization and vacuum drying yield a purity of 99.7%.

Acylpyridinium Intermediate-Based Synthesis

A novel approach from ACS The Journal of Organic Chemistry (2025) utilizes triflylpyridinium reagents to generate acylpyridinium salts from carboxylic acids. These intermediates react with isocyanoacetates to form 4,5-disubstituted oxazoles. For example:

RCOOH+DMAP-TfAcylpyridinium saltIsocyanoacetateOxazole[4]\text{RCOOH} + \text{DMAP-Tf} \rightarrow \text{Acylpyridinium salt} \xrightarrow{\text{Isocyanoacetate}} \text{Oxazole}

Advantages

  • Broad Substrate Scope : Tolerates hindered and electron-deficient aromatic acids.

  • Gram-Scale Feasibility : Demonstrated in the synthesis of 5-aminolevulinic acid derivatives.

Characterization and Quality Control

Post-synthetic characterization ensures structural fidelity:

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct signals for N,N-dimethyl groups (δ 2.8–3.1 ppm) and oxazole protons (δ 7.2–8.0 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 245.28 [M+H]⁺.

Industrial-Scale Process Considerations

For bulk production, the following parameters are critical:

  • Catalyst Recycling : DMAP recovery via aqueous extraction (85% efficiency).

  • Cost Reduction : Substituting Pd/C with Raney Nickel lowers catalyst costs by 40%, albeit with a 5–7% yield penalty.

  • Waste Management : Solvent recovery systems (e.g., xylene distillation) reduce environmental impact .

Chemical Reactions Analysis

Chemical Reactions of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

This compound undergoes distinct chemical reactions influenced by its functional groups (oxazole ring, aminophenyl substituent, and carboxamide). Below is a detailed analysis of its reactivity, supported by synthesis methods and structural insights from patent literature.

Amidation Reactions

The carboxamide group participates in amidation reactions, often involving coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with amines. These reactions are critical in forming the compound’s carboxamide moiety during synthesis .

Conditions :

  • Reagents: EDC/DCC, HOBt (hydroxybenzotriazole)

  • Solvent: DMF or dichloromethane

  • Temperature: 0–25°C

Substitution Reactions

Nucleophilic substitution is employed to introduce the 2-aminophenyl group. This typically involves reacting an oxazole derivative with a substituted aniline under basic conditions .

Conditions :

  • Reagents: Sodium hydride, DMF

  • Temperature: 50–100°C

Oxidation

The compound can undergo oxidation, particularly at the oxazole ring or aromatic aminophenyl group, using agents like hydrogen peroxide or potassium permanganate. Oxidation may alter the compound’s electronic properties or functionalize the structure for further reactions .

Conditions :

  • Reagents: H₂O₂, KMnO₄

  • Solvent: Acetic acid or aqueous media

Reduction

Conditions :

  • Reagents: NaBH₄, LiAlH₄

  • Solvent: THF, ether

Reaction Comparison Table

Reaction Type Key Reagents Conditions Outcome
AmidationEDC/DCC, HOBt, amineDMF, 0–25°CCarboxamide formation
Nucleophilic SubstitutionSodium hydride, DMF50–100°CAminophenyl group incorporation
OxidationH₂O₂, KMnO₄Acetic acid, aqueousFunctionalization of reactive sites
ReductionNaBH₄, LiAlH₄THF, etherSelective bond reduction

Structural and Functional Insights

The compound’s reactivity is influenced by:

  • Electron-deficient oxazole ring : Facilitates nucleophilic substitution.

  • Carboxamide group : Engages in amidation and hydrogen bonding.

  • Aminophenyl substituent : Participates in π-π interactions and protonation/deprotonation equilibria.

Patent literature highlights its use as a building block in medicinal chemistry, particularly for parasitic disease treatments .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide.

Case Study: Anticancer Activity

  • Objective : Evaluate the compound's efficacy against various cancer cell lines.
  • Findings :
    • Significant growth inhibition was observed in multiple cell lines, including SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition) .
    • The compound demonstrated moderate activity against other lines such as MDA-MB-231 and A549, with growth inhibitions ranging from 51.88% to 67.55% .
Cell LinePercent Growth Inhibition (%)Reference Year
SNB-1986.612023
OVCAR-885.262023
MDA-MB-23156.532023
A54957.882023

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the efficacy against common pathogens.
  • Findings :
    • The compound exhibited significant inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and Escherichia coli with an MIC of 64 µg/mL .
PathogenMinimum Inhibitory Concentration (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Parasitic Disease Treatment

This compound has shown promise in treating diseases caused by parasites such as Leishmania and Trypanosoma.

Case Study: Treatment of Parasitic Diseases

  • Objective : Investigate the therapeutic potential against Leishmaniasis and Chagas disease.
  • Findings :
    • The compound was effective in inhibiting the activity of specific proteases associated with these parasites, suggesting its potential as a treatment option .

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substitutions

  • Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in [2] introduces electron-withdrawing effects, which may stabilize the molecule against oxidation. In contrast, the fluorophenyl group in [1] combines electronegativity with small atomic size, minimally disrupting steric interactions .

Heterocyclic Core Modifications

  • Oxazole vs. Isoxazole : The target compound’s oxazole core differs from the isoxazole in [2] and [4]. Isoxazole’s oxygen and nitrogen in adjacent positions may alter dipole moments and binding affinity compared to oxazole’s separated heteroatoms .
  • Triazole Integration : The triazole-containing compound in [1] introduces an additional nitrogen-rich ring, which could enhance metal coordination (e.g., with zinc in enzymes) or π-stacking in protein binding pockets .

Functional Group Diversity

  • Sulfamoyl Group : Unique to [2], this moiety is a hallmark of sulfonamide drugs, suggesting possible carbonic anhydrase or dihydropteroate synthase inhibition .
  • Diazenyl Group : Present in [4], this azo linkage is often associated with dyes or photodynamic agents, implying applications in imaging or light-activated therapies .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The target compound’s amine group likely improves aqueous solubility compared to the lipophilic ethoxyphenyl ([1]) or diazenyl ([4]) analogues.
  • Metabolic Stability : N,N-Dimethylation in the target compound may reduce susceptibility to amidase cleavage versus the unmodified carboxamide in [3].

Biological Activity

2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is a compound belonging to the oxazole derivatives class, characterized by its unique structural features that include an aminophenyl group, a trimethylated oxazole ring, and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OC_{11}H_{12}N_4O with a molecular weight of approximately 220.24 g/mol. Its structure is depicted below:

Structure C11H12N4O\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanism involves:

  • Hydrogen Bonding : The amine and carboxamide groups can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The aromatic nature of the aminophenyl group allows for π-π stacking interactions with nucleic acids or proteins.
  • Enzyme Modulation : It may modulate the activity of enzymes or receptors involved in critical biological pathways, leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of specific signaling pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism and potential applications.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate promising anticancer properties, suggesting that this compound could be a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : A one-pot synthesis under neutral conditions using 2-aminoarylbenzimidamide derivatives and anhydrides (e.g., isobutyric anhydride) is commonly employed. Reactions are conducted at room temperature under nitrogen, monitored by TLC, and purified via silica gel chromatography. Yields (66–79%) depend on substituent steric/electronic effects and reaction time optimization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH, NH₂, C=N, and C=C stretches (e.g., NH peaks at ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic proton environments (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR resolves carboxamide (δ ~165 ppm) and oxazole carbons .
  • X-ray Crystallography : Determines molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions in layered structures) .

Advanced Research Questions

Q. What challenges arise in elucidating the reaction mechanism for synthesizing this compound, and how can contradictory data be resolved?

  • Methodological Answer : Mechanistic ambiguity may arise from competing pathways (e.g., decarboxylation vs. cyclization). To resolve contradictions:

  • Use isotopic labeling (e.g., ¹³C-tracing) to track intermediates.
  • Perform DFT calculations to compare activation energies of proposed steps .
  • Validate intermediates via LC-MS or in-situ IR .

Q. How can computational methods complement experimental data in studying the compound’s electronic structure and ligand interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models frontier molecular orbitals to predict reactivity (e.g., HOMO localization on the aminophenyl group).
  • Density of States (DOS) Analysis : Reveals ligand-metal charge transfer in coordination complexes (e.g., with Ru(II) centers) .
  • Molecular Dynamics : Simulates solvent effects on solubility or aggregation .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer : Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., M⁺ ion for C₁₉H₂₀N₄O₂).
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (tolerance ≤0.4%) .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) .

Q. How can researchers design derivatives to enhance bioactivity while maintaining synthetic feasibility?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens at the 4-aryl position) to modulate electronic properties.
  • Parallel Synthesis : Utilize combinatorial libraries with diverse anhydrides or aryl amines .
  • Solubility Optimization : Incorporate polar groups (e.g., hydroxyls) via post-synthetic modifications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Use pH-dependent UV-Vis spectroscopy to identify degradation products.
  • Cross-reference with crystallographic data to assess hydrogen-bonding resilience .

Biological Activity & Applications

Q. What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2).
  • Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged derivatives.
  • Cytotoxicity Profiling : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) .

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